Locustakinin
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)/t17-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZDDGVNOHGBSM-QAMDWANKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930517 | |
| Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139602-08-7 | |
| Record name | Locustakinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139602087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Natural Isolation of Locustakinin
Source Material and Initial Extraction
The original isolation of this compound was achieved from an extract of 9,000 brain corpora cardiaca-corpora allata suboesophageal ganglion complexes of Locusta migratoria. The extraction process involved:
- Collection and homogenization of insect neural tissues
- Initial extraction using a methanol/water/acetic acid (90:9:1) mixture
- Preliminary purification using Sep-pak cartridges to remove lipids and other contaminants
This labor-intensive extraction process yields minimal amounts of the natural peptide, making it impractical for large-scale applications and necessitating the development of synthetic approaches.
Purification and Bioassay Monitoring
The isolation of naturally occurring this compound required sophisticated purification techniques coupled with sensitive bioassay monitoring:
- High-performance liquid chromatography (HPLC) using multiple column types in sequence
- Bioactivity testing using the isolated hindgut of the cockroach Leucophaea maderae as a bioassay tool
The purification process employed a series of HPLC steps using different column types:
| HPLC Step | Column Type | Solvent System | Flow Rate | Detection |
|---|---|---|---|---|
| Primary | Waters-μ-Bondapak Phenyl | 0.1% TFA in water (A) and 50% acetonitrile in 0.1% TFA (B) | 1.5 mL/min | 214 nm |
| Secondary | Supelcosil LC-1 | Same as primary | 1.5 mL/min | 214 nm |
| Tertiary | Supelcosil LC-8 | Same as primary | 1.5 mL/min | 214 nm |
| Final | Waters Protein Pak 125 | 95% acetonitrile in 0.01% TFA (A) and 50% acetonitrile in 0.01% TFA (B) | 1.5 mL/min | 214 nm |
During the process of consecutive HPLC purifications, biological activity was monitored using the isolated hindgut bioassay, which proved highly efficient for detecting insect myotropic peptides.
Structure Elucidation of Natural this compound
Structural Features
This compound has the following structural characteristics:
| Property | Value |
|---|---|
| Sequence | AFSSWG-NH₂ |
| Three-letter code | H-Ala-Phe-Ser-Ser-Trp-Gly-NH₂ |
| Molecular formula | C₃₁H₄₀N₈O₈ |
| Molecular weight | 652.71 Da |
| C-terminus | Amidated |
| Active core | Shares the carboxy-terminal pentamer sequence with leucokinins II, V, VII |
The carboxy-terminal pentamer sequence represents the active core shared with leucokinins II, V, and VII and achetakinin III, suggesting evolutionary conservation of this sequence among insects.
Synthetic Preparation of this compound
Overview of Solid-Phase Peptide Synthesis (SPPS)
SPPS has become the method of choice for preparing peptides for both research and industrial applications due to its efficiency and reliability. The general principles of SPPS include:
- Attachment of the C-terminal amino acid to an insoluble polymer support (resin)
- Sequential addition of protected amino acids in a C-to-N directional assembly
- Removal of protecting groups and cleavage of the peptide from the resin
A typical SPPS cycle consists of:
Fmoc-SPPS for this compound Synthesis
Principles and Advantages
Fluorenylmethyloxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) has emerged as the preferred method for peptide synthesis, including this compound, due to its milder reaction conditions and superior raw peptide quality. The key advantages include:
- Use of orthogonal protection strategies
- Mild base-labile Fmoc deprotection conditions
- Acid-labile side-chain protection and resin linkage
- No need for corrosive hydrogen fluoride in the synthetic cycles
- Strong UV absorption properties of the released fluorene group providing a useful indicator of synthesis success
Resins and Protecting Groups
For the synthesis of C-terminal amidated peptides like this compound, specialized resins are required:
| Component | Common Options for this compound Synthesis |
|---|---|
| Resin for C-terminal amide | Rink Amide resin, PAL resin, Sieber Amide resin |
| N-α protection | Fmoc group (removed with piperidine) |
| Ala side chain | No protection needed |
| Phe side chain | No protection needed |
| Ser side chain | tert-Butyl (tBu) protection |
| Trp side chain | tert-Butyloxycarbonyl (Boc) protection |
| Gly side chain | No protection needed |
The specific protecting groups used in Fmoc-SPPS need to be compatible with trifluoroacetic acid (TFA) for "global deprotection" at the end of the synthesis.
Detailed Protocol for this compound Synthesis via Fmoc-SPPS
Resin Preparation :
- Swelling of the Rink Amide resin in dichloromethane (DCM)
- Removal of the Fmoc group with 20% piperidine in N,N-dimethylformamide (DMF)
- Washing with DMF, isopropanol, and DCM
Coupling of the First Amino Acid (Gly) :
- Attachment of Fmoc-Gly-OH using HBTU/HOBt activation
- Reaction with N,N-diisopropylethylamine (DIPEA) in DMF
- Washing with DMF and DCM
- Capping of unreacted amino groups with acetic anhydride
Sequential Addition of Amino Acids :
- The remaining amino acids (Trp, Ser, Ser, Phe, Ala) are coupled sequentially following the cycle:
a) Fmoc deprotection (20% piperidine in DMF)
b) Washing
c) Coupling with the activated amino acid (HBTU/HOBt/DIPEA)
d) Washing
- The remaining amino acids (Trp, Ser, Ser, Phe, Ala) are coupled sequentially following the cycle:
Cleavage and Deprotection :
- Treatment with TFA/triisopropylsilane/water (95:2.5:2.5)
- Precipitation with cold diethyl ether
- Washing with diethyl ether
- Lyophilization
Purification :
The chromatographic and biological properties of the synthetic peptide should match those of the native peptide, thus confirming structural analysis.
Alternative Synthesis Approaches
Boc-SPPS for this compound Synthesis
While Fmoc-SPPS is generally preferred, tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis can also be used for specialized applications in this compound synthesis:
- Uses tert-butyloxycarbonyl (Boc) protection for the alpha-amino group
- Requires stronger acid (trifluoroacetic acid) for Boc deprotection
- Necessitates hydrogen fluoride (HF) for final cleavage
- Provides complementary selectivity in certain challenging sequences
Solution-Phase Peptide Synthesis
Although less common for hexapeptides like this compound, solution-phase synthesis can be considered for specific applications:
- Involves stepwise condensation of protected fragments in solution
- Requires extensive purification after each coupling step
- Better suited for large-scale production
- Can be advantageous for producing protected peptide fragments
Hybrid Approaches
For special cases, hybrid approaches combining solid-phase and solution-phase methods may be employed:
- Synthesis of protected fragments via SPPS
- Fragment condensation in solution
- Final deprotection and purification
Special Resin Systems for this compound Synthesis
Hydrazinobenzoyl Resins
Fmoc-4-hydrazinobenzoyl resins offer additional flexibility for this compound synthesis:
Purification and Characterization of Synthetic this compound
HPLC Purification Strategies
After synthesis, this compound requires careful purification:
| Purification Step | Parameters |
|---|---|
| HPLC Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA |
| Flow Rate | Typically 1-1.5 mL/min |
| Detection | UV absorption at 214-220 nm |
| Fraction Collection | Based on peak shape and purity |
The HPLC purification protocol typically involves:
Analytical Characterization
The characterization of synthetic this compound involves multiple complementary techniques:
Mass Spectrometry :
- Electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation
- Matrix-assisted laser desorption/ionization (MALDI-TOF) for high-resolution analysis
Amino Acid Analysis :
Bioactivity Testing :
Quality Control Parameters for Synthetic this compound
Purity Assessment
The quality of synthetic this compound is typically assessed by:
Acceptance Criteria
Standard acceptance criteria for synthetic this compound include:
| Parameter | Acceptance Criteria |
|---|---|
| Appearance | White to off-white powder |
| HPLC Purity | >95% |
| Mass Spectrum | m/z consistent with C₃₁H₄₀N₈O₈ |
| Amino Acid Analysis | Matches theoretical composition |
| Solubility | Soluble in water |
| Bioactivity | Comparable to reference standard |
Chemical Reactions Analysis
Types of Reactions: Locustakinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which break disulfide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Amino acid derivatives, coupling reagents (DIC, HOBt)
Major Products Formed:
Oxidation: Formation of disulfide bonds
Reduction: Cleavage of disulfide bonds
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Physiological Functions
Locustakinin is primarily known for its influence on the Malpighian tubules, which are crucial for excretion and osmoregulation in insects. Research has demonstrated that this compound can stimulate ion transport and inhibit diuretic activity, making it a key player in maintaining fluid balance within the insect body.
- Ion Transport Stimulation : this compound enhances the secretion of potassium ions (K+) and sodium ions (Na+), which are essential for maintaining hemolymph volume and composition. Studies indicate that it works synergistically with other diuretic peptides, such as Locusta-DP, to amplify fluid secretion beyond their individual effects .
- Diuretic Activity Inhibition : The peptide has been shown to modulate diuretic responses, potentially serving as a regulatory mechanism to prevent excessive fluid loss during periods of dehydration or stress .
Potential Applications in Pest Management
Given its critical role in insect physiology, this compound could be leveraged in pest management strategies. By understanding and manipulating its effects, researchers may develop novel approaches to control pest populations.
- Targeting Diuretic Pathways : By inhibiting the action of this compound or its receptors, it may be possible to disrupt fluid regulation in pests, leading to increased mortality rates under drought conditions or other stressors .
- Development of Biopesticides : Synthetic analogs of this compound could serve as biopesticides that specifically target pest species without affecting beneficial insects. This specificity could enhance agricultural productivity while minimizing environmental impact .
Case Studies and Research Findings
Several studies have documented the physiological effects of this compound and its interactions with other peptides:
Mechanism of Action
Locustakinin is part of the insect kinin family, which includes other peptides such as leucokinin and achetakinin. These peptides share similar structures and functions but differ in their amino acid sequences and receptor specificities. This compound is unique in its ability to stimulate fluid secretion in the Malpighian tubules of locusts, whereas leucokinin and achetakinin have different physiological roles in other insect species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
Locustakinin shares significant structural homology with neuropeptides in the leucokinin family, particularly in the C-terminal region. Key comparisons include:
- This compound vs. Leucokinin VII : While both share the C-terminal hexapeptide FSSWG-amide , leucokinin VII is an octapeptide with additional residues (QDF) at the N-terminal . This extension may confer receptor specificity or enhanced stability in cockroaches.
- This compound vs. Achetakinin V : The single substitution of serine (this compound) with histidine (Achetakinin V) at position 3 suggests subtle functional divergence. Histidine’s imidazole group may influence pH-dependent receptor interactions in crickets .
Functional Overlaps and Divergences
- Ion Transport Modulation : All compared peptides regulate ion transport in Malpighian tubules, a critical process for osmotic balance. This compound and achetakinin V inhibit diuresis, whereas leucokinins promote fluid secretion .
- Evolutionary Conservation : The AFXSWG-amide motif (X = variable residue) is conserved across taxa, underscoring its role as a functional "signature" in insect neuropeptides .
Receptor Interactions
The substitution of serine/histidine in this compound/achetakinin V may fine-tune receptor affinity across species.
Research Findings and Implications
Synthetic Analog Studies : Synthetic this compound replicates native bioactivity, enabling physiological studies in locusts. This has advanced understanding of peptide stability and receptor interactions .
Evolutionary Insights : this compound bridges leucokinins (cockroaches) and achetakinins (crickets), suggesting a conserved evolutionary pathway for neuropeptides in orthopteroid insects .
Functional Redundancy : Despite structural variations, overlapping roles in ion transport highlight functional redundancy, possibly as an adaptive mechanism against environmental stressors like dehydration .
Biological Activity
Locustakinin is a myotropic peptide derived from the locust Locusta migratoria, recognized for its significant role in regulating physiological processes, particularly in fluid and ion transport. This article explores its biological activity, structure, and implications in insect physiology, supported by relevant research findings and data.
Structure and Composition
This compound is characterized by its unique amino acid sequence, which has been identified as Ala-Phe-Ser-Ser-Trp-Gly-amide. This sequence is crucial for its biological activity, particularly in stimulating ion transport and inhibiting diuretic activity in the Malpighian tubules of insects . The peptide's structure is closely related to other insect neuropeptides, such as leucokinins and achetakins, suggesting an evolutionary link among these peptides .
1. Diuretic Activity
This compound plays a pivotal role in fluid secretion within the Malpighian tubules. Research indicates that it acts synergistically with other diuretic peptides to enhance fluid secretion rates. For instance, this compound and Locusta-DP (a CRF-related peptide) together stimulate fluid secretion more effectively than either peptide alone .
Table 1: Comparative Effects of this compound and Other Peptides on Fluid Secretion
| Peptide | EC50 (nM) | Maximal Stimulation (%) |
|---|---|---|
| This compound | 110 | 100 |
| Locusta-DP | 50 | 80 |
| Dippu-DH 31 | 0.56 | 50 |
2. Ion Transport Regulation
This compound is instrumental in regulating the balance of sodium (Na) and potassium (K) ions during diuresis. Studies show that this compound increases Na transport while also promoting K secretion, which is vital for maintaining hemolymph volume and composition in locusts .
Case Studies and Experimental Evidence
Several studies have utilized bioassays to evaluate the effects of this compound on fluid secretion rates in locusts. For example, Ramsay assays demonstrated that this compound significantly enhances fluid secretion when compared to control conditions .
In a comparative study involving synthetic this compound, it was found that the physiological responses were consistent with those observed using native peptides, confirming its biological relevance .
Table 2: Summary of Physiological Studies Involving this compound
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Holman et al. (1990) | HPLC Purification | Established structure and activity correlation |
| Ramsay Assays | Fluid Secretion Assay | Significant increase in secretion rates observed |
| PMC18626 | cAMP Production | This compound stimulates cAMP production dose-dependently |
Q & A
Q. What experimental techniques are most reliable for identifying and characterizing Locustakinin in biological samples?
To confirm this compound’s presence, combine liquid chromatography-mass spectrometry (LC-MS) for precise molecular identification with immunohistochemistry to localize the compound in tissues. Validate results using NMR spectroscopy to resolve structural ambiguities, ensuring comparisons with published spectral data . For purity assessment, use HPLC with a minimum of 95% purity threshold, as per pharmacological research standards .
Q. How can researchers design initial functional studies to assess this compound’s physiological roles?
Adopt a dose-response experimental framework :
- In vitro : Apply this compound across a concentration gradient (e.g., 1 nM–10 µM) to cell cultures, monitoring intracellular signaling via calcium imaging or cAMP assays.
- In vivo : Use knockout models or RNAi to silence putative receptor genes, observing behavioral or metabolic changes. Include controls for nonspecific binding (e.g., competitive antagonists) .
Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?
Follow solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu protection strategies. Characterize intermediates via MALDI-TOF and final products via circular dichroism to confirm secondary structures. Test analogs in iterative SAR cycles, prioritizing residues implicated in receptor binding from homology modeling .
Advanced Research Questions
Q. How can contradictory findings about this compound’s receptor-binding mechanisms be resolved?
Address contradictions through:
- Comparative binding assays : Use surface plasmon resonance (SPR) to quantify affinity differences across species or tissue types.
- Molecular dynamics simulations : Model receptor-ligand interactions under varying pH or ionic conditions to identify conformational shifts.
- Meta-analysis : Systematically review existing data for methodological biases (e.g., inconsistent buffer conditions) .
Q. What methodologies are optimal for analyzing this compound’s role in cross-species signaling pathways?
Employ transcriptomic and proteomic profiling in model organisms (e.g., Locusta migratoria vs. Drosophila melanogaster). Use CRISPR-Cas9 to introduce this compound receptors into non-native species and observe phenotypic rescue. Validate pathway nodes via co-immunoprecipitation and phosphoproteomics .
Q. How can researchers mitigate variability in this compound’s bioactivity measurements across experimental setups?
Standardize protocols using ISO/IEC 17025 guidelines :
- Calibrate equipment (e.g., plate readers) daily.
- Use internal standards (e.g., fluorescent dyes) for assay normalization.
- Share raw datasets via repositories like Zenodo to enable cross-lab reproducibility audits .
Q. What strategies are effective for integrating this compound research into broader neuropeptide frameworks?
Apply systems biology approaches :
- Map this compound interactions onto curated databases (e.g., STRING, KEGG).
- Use Bayesian network modeling to predict crosstalk with related peptides (e.g., allatostatins).
- Conduct phylogenetic analysis to trace evolutionary conservation of its receptor family .
Methodological Considerations
- Literature Gaps : Prioritize questions addressing understudied aspects (e.g., this compound’s role in circadian rhythms) using PICO framework (Population, Intervention, Comparison, Outcome) .
- Ethical and Feasibility Checks : Align experiments with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid resource-intensive dead ends .
- Data Interpretation : Use QCA (Qualitative Comparative Analysis) to resolve contradictory results by identifying necessary/sufficient experimental conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
